3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is a compound that belongs to the class of dihydropyrimidinones. Dihydropyrimidinones are known for their diverse biological activities and have been widely utilized in pharmaceutical applications. This compound features a pyrimidinone ring substituted with dimethyl and oxo groups, and a propanoic acid moiety attached via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various Lewis acids or supported solid acids to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions, such as temperature control and efficient mixing, can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidinones: Compounds such as 3,4-dihydropyrimidin-2(1H)-one and its derivatives share a similar core structure but differ in their substituents.
Thiones: Dihydropyrimidin-2(1H)-thiones are similar but contain a sulfur atom in place of the oxygen in the pyrimidinone ring.
Uniqueness
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group and the propanoic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(2)10-9(11-8(5)14)15-4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISWFWTGXKZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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